3-Thiophenecarboxaldehyde

Catalog No.
S582769
CAS No.
498-62-4
M.F
C5H4OS
M. Wt
112.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Thiophenecarboxaldehyde

CAS Number

498-62-4

Product Name

3-Thiophenecarboxaldehyde

IUPAC Name

thiophene-3-carbaldehyde

Molecular Formula

C5H4OS

Molecular Weight

112.15 g/mol

InChI

InChI=1S/C5H4OS/c6-3-5-1-2-7-4-5/h1-4H

InChI Key

RBIGKSZIQCTIJF-UHFFFAOYSA-N

SMILES

C1=CSC=C1C=O

Synonyms

3-Formylthiophene; 3-Thienaldehyde; 3-Thienylcarboxaldehyde; 3-Thiophenealdehyde; 3-Thiophenecarbaldehyde; NSC 172858; Thiofuran-3-carboxaldehyde; Thiophen-3-aldehyde

Canonical SMILES

C1=CSC=C1C=O

Organic Synthesis:

  • Precursor for Heterocyclic Compounds: 3-Thiophenecarboxaldehyde acts as a valuable building block for synthesizing various heterocyclic compounds. These include thiophene-based derivatives with potential biological activities. For instance, research describes its use in the synthesis of 4-substituted 2-thiophenesulfonamides, which were evaluated for their carbonic anhydrase inhibitory activity [].

Medicinal Chemistry:

  • Modification of Bioactive Molecules: The aldehyde group of 3-Thiophenecarboxaldehyde allows its conjugation with other bioactive molecules. Studies have explored its use in creating acetal and ketal derivatives of epipodophyllotoxin, a potent antitumor agent [].

Development of Functional Materials:

  • Synthesis of Novel Scaffolds: Researchers have utilized 3-Thiophenecarboxaldehyde for the synthesis of 1,2-di-3-thienyl-2-hydroxyethanone (3,3′-thenoin), a structural analog of benzoin with potential applications in the development of functional materials.

3-Thiophenecarboxaldehyde, also known as 3-formylthiophene, is an organic compound characterized by a thiophene ring substituted with a formyl group at the 3-position. Its chemical formula is C5H4OSC_5H_4OS and it has a molecular weight of approximately 112.15 g/mol. This compound appears as a colorless to brown liquid and is notable for its high solubility in various solvents, making it useful in several chemical applications .

Currently, there is no scientific research readily available on the specific mechanism of action of 3-Thiophenecarboxaldehyde in biological systems.

3-Thiophenecarboxaldehyde is considered a potentially hazardous compound. Here are some safety concerns:

  • Skin and eye irritant: It can cause irritation upon contact with skin and eyes.
  • Harmful if swallowed: Ingestion can be harmful.
  • Air sensitive: The compound can decompose upon exposure to air [].

Safety Precautions

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling 3-Thiophenecarboxaldehyde.
  • Work in a well-ventilated area.
  • Avoid contact with skin, eyes, and clothing.
  • Wash hands thoroughly after handling the compound.
  • Store in a cool, dry place away from light and air [].
Typical of aldehydes and thiophenes. Key reactions include:

  • Condensation Reactions: It can undergo condensation with amines or other nucleophiles to form imines or other derivatives.
  • Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
  • Electrophilic Aromatic Substitution: The thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization at various positions on the ring .

Several methods have been developed for synthesizing 3-thiophenecarboxaldehyde:

  • From Thiophene Derivatives: Starting from thiophene, the introduction of a formyl group can be achieved through Vilsmeier-Haack reaction using phosphorus oxychloride and dimethylformamide.
  • Oxidation of Thiophene Alcohols: Thiophene alcohols can be oxidized using oxidizing agents like chromium trioxide or potassium permanganate to yield the corresponding aldehyde.
  • Direct Formylation: The direct formylation of thiophene can be performed using formic acid under specific conditions to obtain 3-thiophenecarboxaldehyde .

3-Thiophenecarboxaldehyde finds applications in several fields:

  • Organic Synthesis: It serves as an important intermediate in synthesizing various thiophene derivatives used in pharmaceuticals and agrochemicals.
  • Material Science: Its derivatives are explored for use in organic electronics and photovoltaic materials due to their conductive properties.
  • Flavor and Fragrance Industry: The compound is also investigated for potential applications in flavoring and fragrance formulations .

Interaction studies involving 3-thiophenecarboxaldehyde focus on its reactivity with biological molecules and other chemicals. Notably, it has shown potential interactions with proteins and nucleic acids, suggesting avenues for further research into its role in biological systems. These interactions may also influence its pharmacokinetic properties, such as absorption and distribution within biological organisms .

Several compounds share structural similarities with 3-thiophenecarboxaldehyde, each exhibiting unique properties:

Compound NameCAS NumberSimilarity Index
5-Methylthiophene-3-carbaldehyde29421-72-50.76
5-Chlorothiophene-3-carbaldehyde36155-85-80.70
2-Iodothiophene-3-carbaldehyde18812-40-30.70
2-Bromothiophene-3-carbaldehyde1860-99-70.68

Uniqueness of 3-Thiophenecarboxaldehyde

What sets 3-thiophenecarboxaldehyde apart from these similar compounds is its specific position of the formyl group on the thiophene ring, which influences its reactivity and potential applications significantly. This positional specificity can lead to different chemical behavior in reactions compared to its analogs, making it a valuable compound in synthetic organic chemistry.

XLogP3

1

LogP

1.01 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.89%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (15.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (15.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (13.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

498-62-4

Wikipedia

3-formylthiophene

General Manufacturing Information

3-Thiophenecarboxaldehyde: ACTIVE

Dates

Last modified: 08-15-2023
Coffin et al. Streamlined microwave-assisted preparation of narrow-bandgap conjugated polymers for high-performance bulk heterojunction solar cells. Nature Chemistry, doi: 10.1038/nchem.403, published online 18 October 2009 http://www.nature.com/nchem

Explore Compound Types